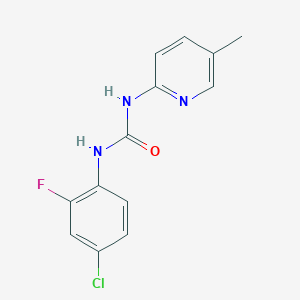![molecular formula C17H18ClFN2O3 B4286891 N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4286891.png)
N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CF33 and has been studied extensively for its anticancer properties.
Mécanisme D'action
The mechanism of action of CF33 involves the inhibition of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many cancer cells and is involved in various cellular processes, including cell proliferation and survival. CF33 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition of CK2 activity leads to the inhibition of various downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
CF33 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent. In addition to its anticancer properties, CF33 has also been found to have anti-inflammatory and antioxidant properties. CF33 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CF33 in lab experiments is its specificity towards CK2. This specificity allows for targeted inhibition of CK2 activity, which is important for preventing off-target effects. However, one limitation of CF33 is its solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research on CF33. One area of research is the development of more efficient synthesis methods for CF33. Another area of research is the exploration of the potential of CF33 as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of CF33 and its potential side effects.
Applications De Recherche Scientifique
CF33 has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. CF33 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CF33 has been shown to inhibit the migration and invasion of cancer cells, which is crucial for preventing the spread of cancer.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c1-23-15-6-3-11(9-16(15)24-2)7-8-20-17(22)21-14-5-4-12(18)10-13(14)19/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODYYQSQYUMYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




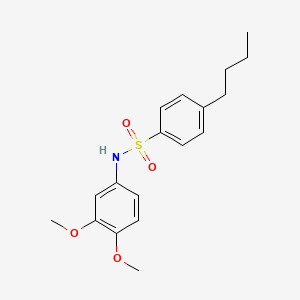

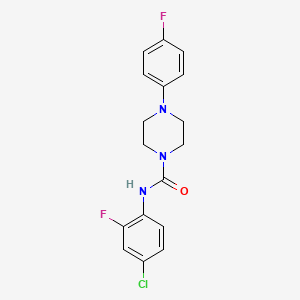
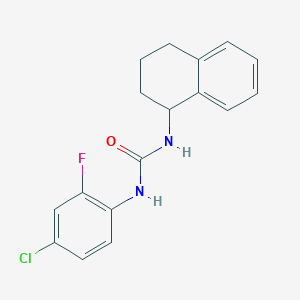
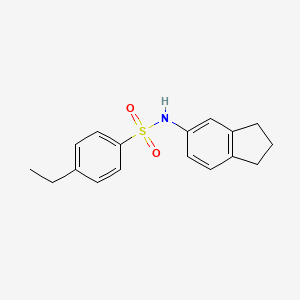
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286849.png)
![N-(4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286853.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4286869.png)
![2-{[4-allyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4286881.png)
![methyl 3-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4286882.png)
![N-[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4286888.png)
